molecular formula C30H35N7O2 B607974 Almonertinib CAS No. 1899921-05-1

Almonertinib

Número de catálogo B607974
Número CAS: 1899921-05-1
Peso molecular: 525.6 g/mol
Clave InChI: DOEOECWDNSEFDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Almonertinib, also known as HS-10296, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which is commonly associated with non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in treating advanced EGFR mutation-positive NSCLC .

Aplicaciones Científicas De Investigación

Almonertinib has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying the synthesis and optimization of EGFR inhibitors.

    Biology: Researchers use it to study the biological pathways involved in EGFR signaling and resistance mechanisms.

    Medicine: this compound is primarily used in clinical research for the treatment of NSCLC.

    Industry: The pharmaceutical industry uses this compound as a benchmark for developing new EGFR inhibitors with improved efficacy and safety profiles.

Mecanismo De Acción

Almonertinib exerts its effects by selectively inhibiting the tyrosine kinase activity of EGFR. It binds irreversibly to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring EGFR mutations .

Direcciones Futuras

Almonertinib is showing promise in the treatment of NSCLC. It has been found to significantly inhibit brain and spinal cord metastases, showing good BBB penetration ability . Furthermore, it has been suggested as a potential treatment option for patients with metastatic NSCLC harboring EGFR-sensitive mutations after osimertinib failure . These findings indicate that the therapeutic strategy of switching from osimertinib to this compound is worth exploring further in the near future .

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Almonertinib involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The synthesis begins with the formation of the quinazoline core, which is a common structure in EGFR inhibitors.

    Introduction of Functional Groups: Various functional groups are introduced to enhance the compound’s activity and selectivity

    Final Coupling Reactions: The final steps involve coupling reactions to attach the side chains that are crucial for the compound’s activity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts are employed to increase the efficiency of key reactions.

    Purification Processes: Advanced purification techniques, such as crystallization and chromatography, are used to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Almonertinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinazoline core.

    Reduction: Reduction reactions are used to introduce specific functional groups.

    Substitution: Halogen atoms on the quinazoline core can be substituted with other groups to enhance activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products

The major products formed from these reactions are intermediates that are further processed to yield the final active pharmaceutical ingredient, this compound.

Comparación Con Compuestos Similares

Similar Compounds

    Osimertinib: Another third-generation EGFR TKI, known for its efficacy against T790M mutations.

    Gefitinib: A first-generation EGFR TKI, effective against initial EGFR mutations but less effective against resistance mutations.

    Erlotinib: Similar to Gefitinib, it is a first-generation EGFR TKI with limited efficacy against resistance mutations.

Uniqueness of Almonertinib

This compound stands out due to its high selectivity for mutant EGFR over wild-type EGFR, reducing off-target effects and improving patient outcomes. It also shows a favorable safety profile with fewer side effects compared to other EGFR TKIs .

Propiedades

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEOECWDNSEFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations.
Record name Almonertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1899921-05-1
Record name Aumolertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almonertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AUMOLERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.